molecular formula C26H32O11 B1181418 Dehydrodiconiferyl alcohol 4-O-beta-D-glucopyranoside CAS No. 107870-88-2

Dehydrodiconiferyl alcohol 4-O-beta-D-glucopyranoside

Cat. No. B1181418
CAS RN: 107870-88-2
M. Wt: 520.5 g/mol
InChI Key:
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Description

Dehydrodiconiferyl alcohol 4-O-beta-D-glucopyranoside is a natural compound found in several plants . It belongs to the class of compounds known as lignans . It is a white crystalline powder and has been used in pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of Dehydrodiconiferyl alcohol 4-O-beta-D-glucopyranoside is C26H32O11 . Its molecular weight is 520.52 g/mol . The exact mass is 520.19400 . The compound’s structure includes a benzofuran ring, a phenyl ring, and a glucopyranoside group .


Physical And Chemical Properties Analysis

Dehydrodiconiferyl alcohol 4-O-beta-D-glucopyranoside is a white crystalline powder . It is soluble in various solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . It should be stored in a desiccated state at -20°C .

Scientific Research Applications

  • Neolignan Glycoside from Angelica dahurica : Zhao et al. (2007) isolated a new neolignan glycoside, 4-O-β-D-glucopyranosyl-9-O-β-D-glucopyranosyl-(7R,8S)-dehydrodiconiferyl alcohol, from Angelica dahurica roots and elucidated its structure through spectral analysis (Zhao et al., 2007).

  • NMR Characterization of a Dihydrobenzofuran Lignan Glycoside : A study by Zhong (2008) identified and structurally elucidated a dihydrobenzofuran lignan glycoside, (7R,8S)-dehydrodiconiferyl alcohol-4,9-di-O-β-D-glucopyranoside, from Glehnia littoralis (Zhong, 2008).

  • Seco-Neolignan Glycoside from Ailanthus altissima : Tan, Ouyang, and Wu (2012) discovered a new seco-neolignan glycoside, seco-dehydrodiconiferyl alcohol-4-O-β-D-glucopyranoside, in Ailanthus altissima root bark. They also found that three neolignan glycosides showed moderate inhibitory effects on tobacco mosaic virus replication (Tan et al., 2012).

  • Neolignan and Phenylethanoid Glycosides from Verbascum salviifolium Boiss : This research identified two neolignan glucosides from Verbascum salviifolium Boiss., including dehydrodiconiferyl alcohol-9'-O-b-D-glucopyranoside, and demonstrated their scavenging properties toward the DPPH radical (Neolignan and Phenylethanoid Glycosides Boiss, 2004).

  • Chemical Constituents of Heracleum dissectum and Their Cytotoxic Activity : Gao et al. (2014) identified a new neolignan glycoside, (7S, 8R)-dehydrodiconiferyl alcohol 4-O-β-D-glucopyranoside-9′-n-butanol ether, from Heracleum dissectum roots, which showed moderate cytotoxic activities against various cancer cell lines (Gao et al., 2014).

  • An Anti-inflammatory C-stiryl Iridoid from Camptosorus sibiricus Rupr. : Wang et al. (2019) isolated compounds from Camptosorus sibiricus Rupr., including dehydrodiconiferyl alcohol-9'-O-β-d-glucopyranoside, and found that they exhibited inhibitory effects on nitric oxide production in macrophages (Wang et al., 2019).

  • Reassessing the Claimed Cytokinin-Substituting Activity of Dehydrodiconiferyl Alcohol Glucoside : Witvrouw et al. (2023) reevaluated the cytokinin-substituting and cell-division-promoting activity of dehydrodiconiferyl alcohol glucoside, finding no evidence for its uptake by plant cells or any observable activity in their experiments (Witvrouw et al., 2023).

Mechanism of Action

Dehydrodiconiferyl alcohol 4-O-beta-D-glucopyranoside has been found to have an inhibitory effect on organisms such as Escherichia coli . It has also shown potential applications in pharmacology due to its antioxidant and anti-inflammatory properties .

properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(2S,3R)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenoxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O11/c1-33-18-10-14(5-6-17(18)35-26-23(32)22(31)21(30)20(12-29)36-26)24-16(11-28)15-8-13(4-3-7-27)9-19(34-2)25(15)37-24/h3-6,8-10,16,20-24,26-32H,7,11-12H2,1-2H3/b4-3+/t16-,20+,21+,22-,23+,24+,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWHQAUMLDQOFU-QXGRHDLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=C1O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dehydrodiconiferyl alcohol 4-O-beta-D-glucopyranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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